

perchloryl fluoride molecular geometry and bond angles

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Compound of Interest

Compound Name: Perchloryl fluoride

Cat. No.: B1593512

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An In-depth Technical Guide to the Molecular Geometry and Bond Angles of **Perchloryl Fluoride**

Introduction

Perchloryl fluoride (ClO_3F) is a reactive, toxic gas with the chemical formula ClO_3F .^[1] It is the acid fluoride of perchloric acid and has applications in organic chemistry as a mild fluorinating agent and has been investigated as a high-performance liquid rocket fuel oxidizer.^[1]

Understanding its molecular structure is crucial for comprehending its reactivity and physical properties. This guide provides a detailed analysis of the molecular geometry and bond angles of **perchloryl fluoride**, based on theoretical models and experimental data.

Molecular Geometry Determination

The three-dimensional arrangement of atoms in **perchloryl fluoride** can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.

VSEPR Theory Application:

- **Central Atom:** The central atom in **perchloryl fluoride** is chlorine (Cl).
- **Valence Electrons:** A chlorine atom has 7 valence electrons. Each of the three oxygen atoms contributes 6 valence electrons, and the fluorine atom contributes 7, for a total of $7 + 3(6) + 7 = 32$ valence electrons.

- **Lewis Structure:** The Lewis structure that minimizes formal charges features the central chlorine atom forming single bonds with the fluorine atom and double bonds with the three oxygen atoms. In this arrangement, the chlorine atom has an expanded octet.
- **Electron Domains:** The central chlorine atom is surrounded by four bonding domains (one Cl-F single bond and three Cl=O double bonds) and no lone pairs of electrons.
- **Prediction:** With four electron domains and no lone pairs, VSEPR theory predicts a tetrahedral electron geometry and a tetrahedral molecular geometry for **perchloryl fluoride**.
[\[1\]](#)

Bond Angles and Quantitative Data

In an ideal tetrahedral geometry, all bond angles are 109.5° . However, the atoms bonded to the central chlorine atom are not identical, and the bonds are of different types (single vs. double). The double bonds between chlorine and oxygen contain a higher density of electrons than the single bond between chlorine and fluorine. These electron-rich double bonds exert greater repulsion than the single bond.

This differential repulsion causes a distortion in the ideal tetrahedral geometry:

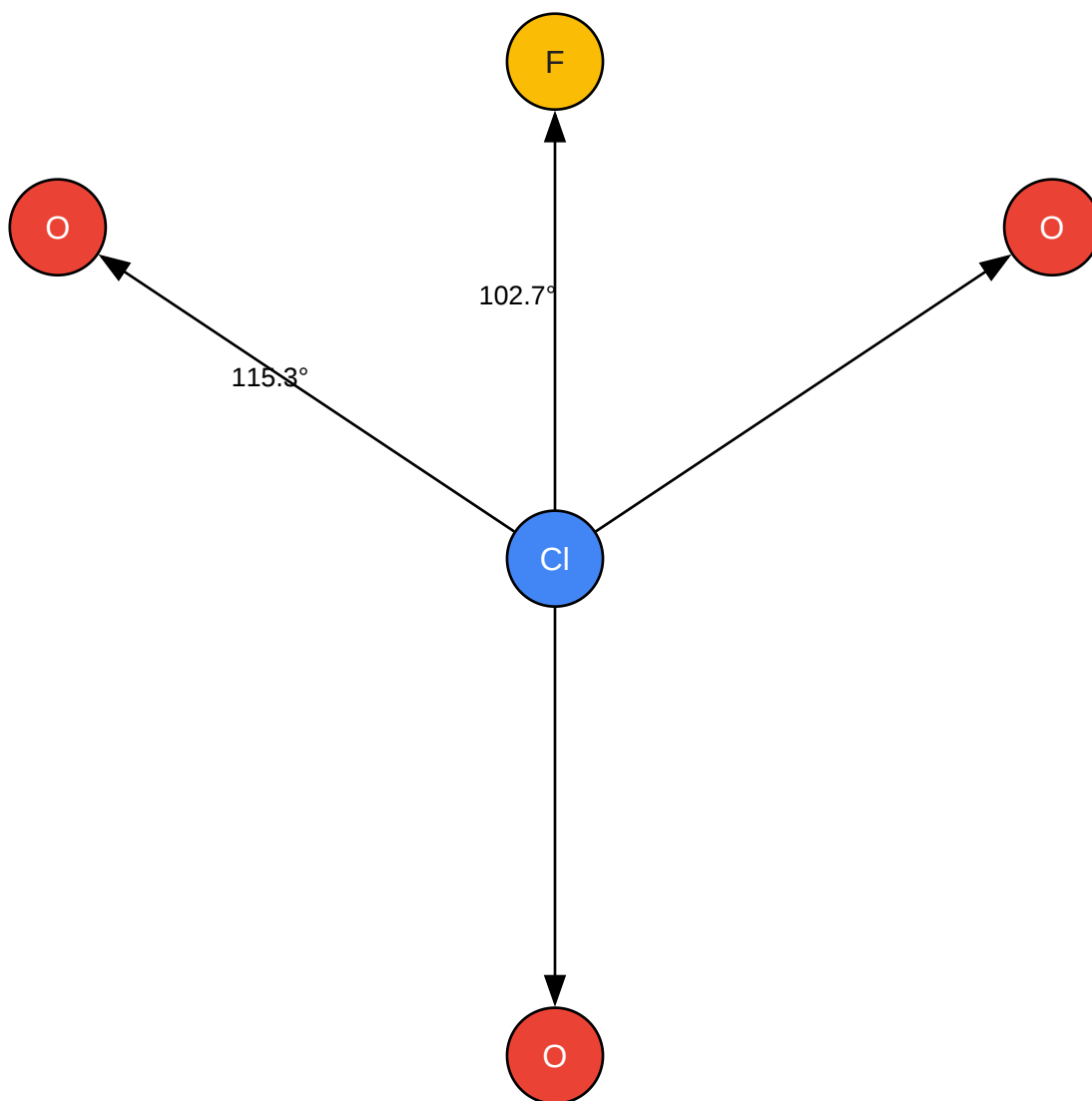
- The O-Cl-O bond angles are expected to be larger than 109.5° due to the strong repulsion between the Cl=O double bonds.
- Consequently, the F-Cl-O bond angles are compressed and are expected to be smaller than 109.5° .

Experimental data confirms these theoretical predictions.

| Parameter | Experimental Value ($^\circ$) | Computational Value ($^\circ$) |
|-------------------|---------------------------------|----------------------------------|
| F-Cl-O Bond Angle | 102.71 [2] | 102.3 |
| O-Cl-O Bond Angle | 115.3 | 115.4 |

Visualization of Molecular Geometry

The tetrahedral structure of **perchloryl fluoride** is illustrated in the diagram below.



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References

- 1. Perchloryl fluoride - Wikipedia [en.wikipedia.org]
- 2. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]

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